molecular formula C12H15N3 B6258192 2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine CAS No. 98840-43-8

2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine

Cat. No. B6258192
CAS RN: 98840-43-8
M. Wt: 201.3
InChI Key:
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Description

2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine, also known as 2-methyl-1H-indole-2-amine, is a heterocyclic aromatic amine that has been studied for its potential applications in scientific research. This compound is a derivative of the indole family, which is a group of nitrogen-containing compounds that are found in many naturally occurring substances. This compound is a colorless crystalline solid at room temperature and is soluble in water, methanol, and ethanol.

Mechanism of Action

The mechanism of action of 2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine is not well understood. However, it is believed that this compound may act as an inhibitor of certain enzymes involved in the biosynthesis of certain proteins, which may lead to the inhibition of certain cellular processes. In addition, this compound may act as an agonist of certain receptors, which may lead to the activation of certain cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, this compound has been studied for its potential effects on cancer cells. In particular, this compound has been shown to inhibit the growth of certain cancer cell lines in vitro, suggesting that it may have potential therapeutic applications. In addition, this compound has been studied for its potential effects on the nervous system, and has been shown to modulate the activity of certain neurotransmitters in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine in laboratory experiments include its low cost and availability, its low toxicity, and its ability to be used as a starting material for the synthesis of a variety of compounds. However, this compound does have some limitations. For example, it is not very soluble in non-polar solvents, and it is not very stable in the presence of light or heat.

Future Directions

For the study of 2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine include further exploration of its potential applications in medicinal chemistry and drug delivery systems. In addition, further research is needed to determine the exact mechanism of action of this compound and to better understand its biochemical and physiological effects. Finally, further studies are needed to optimize the synthesis of this compound and to develop new methods for its synthesis.

Synthesis Methods

2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine can be synthesized through a variety of methods. One method involves the reaction of 2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amineindole with 2-chloro-1H-indole in the presence of an acid catalyst such as sulfuric acid. This reaction produces an intermediate, which can then be treated with a base such as sodium hydroxide to form the desired product. Other methods of synthesis involve the reaction of 2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amineindole with an alkyl halide, such as bromoethane, or with a Grignard reagent, such as ethylmagnesium bromide.

Scientific Research Applications

2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine has been studied for its potential applications in scientific research. This compound has been used as a substrate for the synthesis of a variety of indole derivatives, which have been studied for their ability to inhibit the growth of cancer cells. In addition, this compound has been used as a starting material in the synthesis of various polycyclic aromatic compounds, which have been studied for their potential applications in drug delivery systems. Finally, this compound has been used as a starting material in the synthesis of a variety of heterocyclic compounds, which have been studied for their potential applications in medicinal chemistry.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine involves the condensation of 2-methylindole-3-carboxaldehyde with 2-aminopyridine, followed by reduction and cyclization reactions.", "Starting Materials": [ "2-methylindole-3-carboxaldehyde", "2-aminopyridine", "Sodium borohydride", "Acetic acid", "Methanol", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Condensation of 2-methylindole-3-carboxaldehyde with 2-aminopyridine in acetic acid to form 2-methyl-1-(pyridin-2-yl)-1H-indole-3-carbaldehyde", "Step 2: Reduction of the aldehyde group using sodium borohydride in methanol to form 2-methyl-1-(pyridin-2-yl)-1H-indole-3-carbinol", "Step 3: Cyclization of the carbinol group using hydrochloric acid to form 2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine", "Step 4: Neutralization of the reaction mixture using sodium hydroxide" ] }

CAS RN

98840-43-8

Molecular Formula

C12H15N3

Molecular Weight

201.3

Purity

95

Origin of Product

United States

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